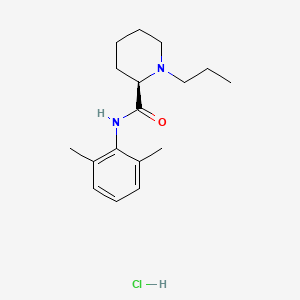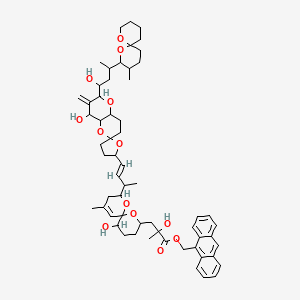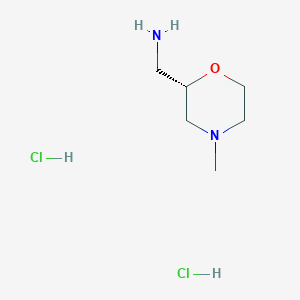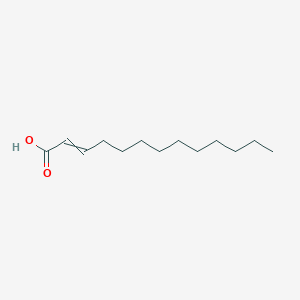
罗哌卡因盐酸盐,(R)-
描述
Ropivacaine hydrochloride, (R)-, is a local anesthetic that is used to block pain signals in the body. It is an amide-type anesthetic, meaning it is structurally related to lidocaine and bupivacaine. It is commonly used in the form of a hydrochloride salt for clinical applications. Ropivacaine is used for a variety of medical procedures, including dental, orthopedic, and cosmetic surgery. It is also used in the treatment of chronic pain, such as lower back pain.
科学研究应用
Local Anesthetic in Otorhinolaryngology
Ropivacaine is a versatile local anesthetic drug used in otorhinolaryngology practice . It has a significant vasoconstrictive property, long duration of action, and least central nervous system (CNS) & cardiac complications due to its pure (S)-enantiomer property . It has been used routinely in otorhinolaryngology procedures since 2010 .
Inhibition of Breast Cancer Stemness
Ropivacaine has been found to remarkably suppress stem cells-like properties of breast cancer cells both in vitro and in vivo . It inhibits GGT1 expression by interacting with the catalytic domain of AKT1 directly to impair its kinase activity with resultant inactivation of NF-κB . This finding suggests the potential clinical value of ropivacaine in breast cancer treatment .
Surgical Anesthesia
Ropivacaine has been studied as a local anesthetic for surgical anesthesia . The onset, depth, and duration of sensory block are significant factors in its application .
Acute Pain Management
Ropivacaine is also used for acute pain management . Its long-lasting effect and least CNS and cardiac complications make it a preferred choice for this application .
Prolonged Analgesia
By using additives, the duration of analgesia may be prolonged with ropivacaine . This makes it a valuable tool in managing post-operative and chronic pain .
Vasoconstriction
Ropivacaine has a significant vasoconstrictive property . This makes it useful in procedures where minimizing bleeding is important .
作用机制
Ropivacaine hydrochloride, ®-, also known as ®-(+)-Ropivacaine Hydrochloride, is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain .
Target of Action
Ropivacaine primarily targets nerve fibers, blocking the generation and conduction of nerve impulses . This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .
Mode of Action
Ropivacaine interacts with its targets by blocking sodium ion channels in the nerve fibers . This blockage increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This interaction results in a loss of sensation in the area where the drug is administered, providing local or regional anesthesia .
Biochemical Pathways
Ropivacaine has been found to interact with the AKT1 pathway, specifically inhibiting GGT1 expression by interacting with the catalytic domain of AKT1 . This interaction impairs AKT1’s kinase activity, resulting in the inactivation of NF-κB . Interestingly, NF-κB can bind to the promoter region of GGT1 . This forms a positive feedback loop in the regulation of ropivacaine-repressed stemness in breast cancer cells .
Pharmacokinetics
Ropivacaine is metabolized in the liver by CYP1A . It exhibits linear pharmacokinetic characteristics in the terminal curve, namely, the first-order model . This is the same metabolic pattern as that reported for ropivacaine hydrochloride injection . The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .
Result of Action
The primary result of ropivacaine’s action is the induction of local or regional anesthesia, which is used during surgery and for the short-term management of acute pain . High systemic doses of ropivacaine can result in central nervous system (CNS) and cardiovascular effects, with the CNS effects usually occurring at lower blood plasma concentrations and additional cardiovascular effects occurring at higher concentrations .
Action Environment
Ropivacaine has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications due to the pure (S)-enantiomer property by reversible inhibition of sodium ion influx in nerve fibers . Its action can be influenced by environmental factors such as the presence of other drugs, the patient’s physiological state, and the specific administration technique .
属性
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150174 | |
| Record name | Ropivacaine hydrochloride, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ropivacaine hydrochloride, (R)- | |
CAS RN |
112773-90-7 | |
| Record name | Ropivacaine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112773907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine hydrochloride, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)- N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI262Q4RJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)

